1,8-Diazabicyclo[6.5.3]hexadecane
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Overview
Description
1,8-Diazabicyclo[6.5.3]hexadecane is a bicyclic organic compound with the molecular formula C₁₄H₂₈N₂ and a molecular weight of 224.3855 g/mol . This compound is known for its unique structure, which consists of two nitrogen atoms incorporated into a bicyclic framework. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazabicyclo[6.5.3]hexadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a suitable dihalide in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1,8-Diazabicyclo[6.5.3]hexadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of this compound .
Scientific Research Applications
1,8-Diazabicyclo[6.5.3]hexadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclization and polymerization reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,8-Diazabicyclo[6.5.3]hexadecane involves its ability to act as a nucleophile or base in various chemical reactions. The nitrogen atoms in the bicyclic structure can donate electron pairs, facilitating the formation of new chemical bonds. This compound can also stabilize transition states and intermediates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Another bicyclic amidine compound used as a catalyst and base in organic synthesis.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Similar in structure and function, used in dehydrohalogenation and other reactions.
Uniqueness
1,8-Diazabicyclo[6.5.3]hexadecane is unique due to its larger bicyclic framework, which provides distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and applications that may not be feasible with smaller bicyclic compounds .
Properties
CAS No. |
84905-04-4 |
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Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
1,8-diazabicyclo[6.5.3]hexadecane |
InChI |
InChI=1S/C14H28N2/c1-2-5-10-16-12-7-3-6-11-15(9-4-1)13-8-14-16/h1-14H2 |
InChI Key |
ICKDKENKQFLDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN2CCCCCN(CC1)CCC2 |
Origin of Product |
United States |
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